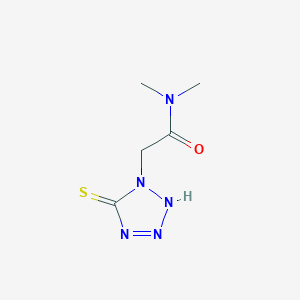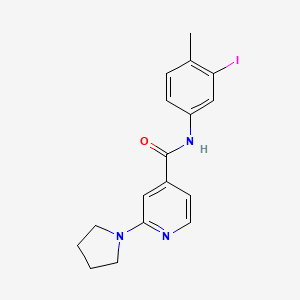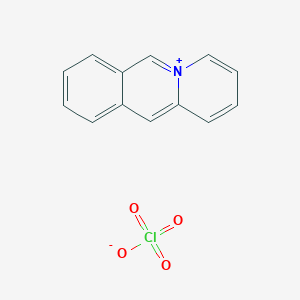
NSC 153621
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 153621: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program
Méthodes De Préparation
The preparation of NSC 153621 involves several synthetic routes and reaction conditions. The exact methods can vary, but typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions, starting from readily available precursors. These steps may include nucleophilic substitution, condensation reactions, and purification processes.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
NSC 153621 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
NSC 153621 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is studied for its potential therapeutic applications, including its effects on cancer cells and other diseases.
Industry: this compound is used in the development of new materials and products, as well as in quality control and testing processes.
Mécanisme D'action
The mechanism of action of NSC 153621 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally includes:
Molecular Targets: this compound may target specific proteins, enzymes, or receptors in cells, leading to changes in cellular processes and functions.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
NSC 153621 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include other synthetic organic molecules used in research and development.
Uniqueness: this compound is unique in its specific chemical structure and the particular effects it has on molecular targets and pathways. Its distinct properties make it valuable for specific research applications.
Propriétés
Numéro CAS |
18507-95-4 |
|---|---|
Formule moléculaire |
C13H10ClNO4 |
Poids moléculaire |
279.67 g/mol |
Nom IUPAC |
benzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C13H10N.ClHO4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VAOIZLVZCRHHDL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



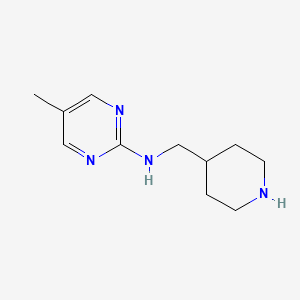
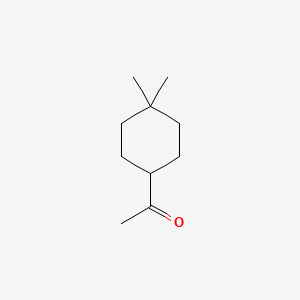
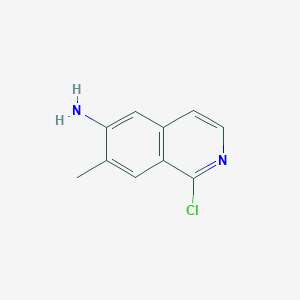
![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)
![ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate](/img/structure/B8675055.png)
![methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)

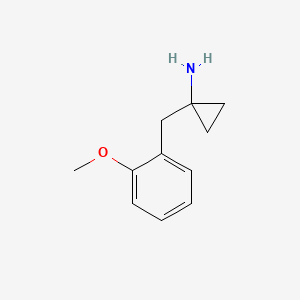
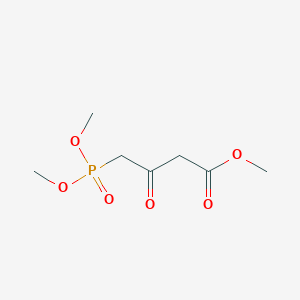

![HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)
